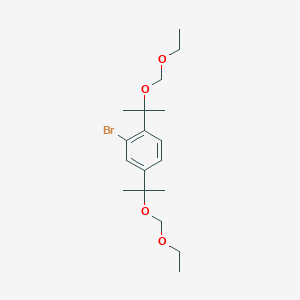
2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene is an organic compound with the molecular formula C18H29BrO4. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with two ethoxymethoxypropan-2-yl groups. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene typically involves the bromination of 1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene. This process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a specific range to ensure the selective bromination of the benzene ring .
Análisis De Reacciones Químicas
2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized products. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving brominated aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react with other molecules. The ethoxymethoxypropan-2-yl groups can also influence the reactivity and selectivity of the compound in various chemical reactions .
Comparación Con Compuestos Similares
2-Bromo-1,4-bis(2-(ethoxymethoxy)propan-2-yl)benzene can be compared with other similar compounds such as:
1,4-bis(2-methoxypropan-2-yl)benzene: This compound lacks the bromine atom and has different reactivity and applications.
2-Bromo-1-isopropyl-4-methylbenzene: This compound has a different substitution pattern on the benzene ring, leading to different chemical properties and uses
These comparisons highlight the unique features of this compound, particularly its bromine substitution and the presence of ethoxymethoxypropan-2-yl groups, which contribute to its distinct reactivity and applications.
Propiedades
Fórmula molecular |
C18H29BrO4 |
|---|---|
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
2-bromo-1,4-bis[2-(ethoxymethoxy)propan-2-yl]benzene |
InChI |
InChI=1S/C18H29BrO4/c1-7-20-12-22-17(3,4)14-9-10-15(16(19)11-14)18(5,6)23-13-21-8-2/h9-11H,7-8,12-13H2,1-6H3 |
Clave InChI |
QKXBWIWTSHUGNE-UHFFFAOYSA-N |
SMILES canónico |
CCOCOC(C)(C)C1=CC(=C(C=C1)C(C)(C)OCOCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde](/img/structure/B12631984.png)
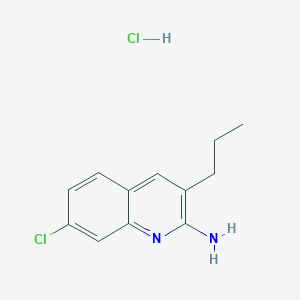
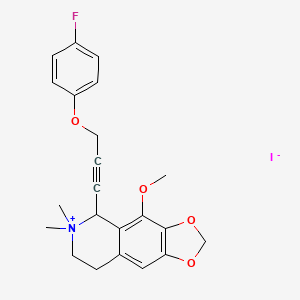
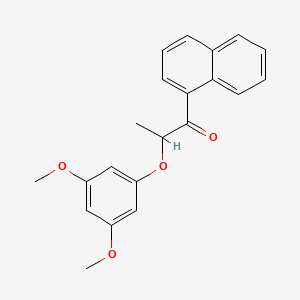
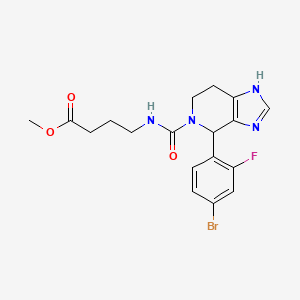
![methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B12632006.png)
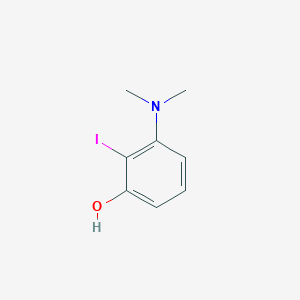
![2-Bromo-3-[dibromo(fluoro)methyl]hexane](/img/structure/B12632015.png)
![Ethanone, 1-[9-(phenylmethyl)-3,9-diazaspiro[5.5]undec-3-yl]-](/img/structure/B12632025.png)
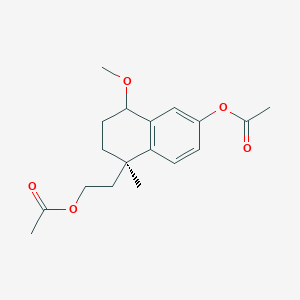
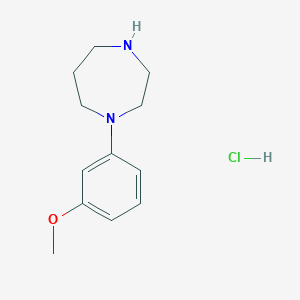
![3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B12632047.png)
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B12632053.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide](/img/structure/B12632066.png)
